2(3H)-Furanone, 5-ethoxydihydro-
Overview
Description
2(3H)-Furanone, 5-ethoxydihydro- is an organic compound belonging to the furanone family It is characterized by a furan ring with an ethoxy group and a dihydro functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-ethoxydihydro- typically involves the reaction of furan derivatives with ethoxy reagents under controlled conditions. One common method includes the use of ethyl alcohol and a suitable catalyst to facilitate the ethoxylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, 5-ethoxydihydro- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-ethoxydihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Scientific Research Applications
2(3H)-Furanone, 5-ethoxydihydro- has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of flavor and fragrance compounds, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-ethoxydihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-butyldihydro-4-methylfuran-2(3H)-one
- 5-ethyldihydro-2(3H)-thiophenone
Uniqueness
Compared to similar compounds, 2(3H)-Furanone, 5-ethoxydihydro- stands out due to its ethoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Properties
IUPAC Name |
5-ethoxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6-4-3-5(7)9-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFKJRWDZOGFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326716 | |
Record name | 2(3H)-Furanone, 5-ethoxydihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-85-4 | |
Record name | γ-Ethoxybutyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Furanone, 5-ethoxydihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethoxy-4,5-dihydro-2(3H)furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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